molecular formula C20H23N5O3S B12153828 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)aceta mide

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)aceta mide

Cat. No.: B12153828
M. Wt: 413.5 g/mol
InChI Key: KRHNRPKMDFLIOL-UHFFFAOYSA-N
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Description

The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is a 1,2,4-triazole derivative featuring dual 4-ethoxyphenyl substituents at positions 4 and 5 of the triazole ring and an acetamide group linked to a second 4-ethoxyphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications such as anti-inflammatory or antimicrobial activity.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H23N5O3S/c1-3-27-16-9-5-14(6-10-16)19-23-24-20(25(19)21)29-13-18(26)22-15-7-11-17(12-8-15)28-4-2/h5-12H,3-4,13,21H2,1-2H3,(H,22,26)

InChI Key

KRHNRPKMDFLIOL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common method is the S-alkylation reaction of 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate acylating agent . The reaction conditions often include the use of solvents like pyridine and reducing agents such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Pyridine, ethanol, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Structural Modifications

Key structural variations among analogs include substitutions on the triazole ring (positions 4 and 5) and modifications to the acetamide-linked aryl group. These changes influence physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Triazole Positions 4/5) Acetamide Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Amino, 5-(4-ethoxyphenyl) N-(4-ethoxyphenyl) C₁₉H₂₁N₅O₂S* 403.47† Dual ethoxy groups enhance lipophilicity and electron-donating effects. -
2-[[4-Amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-fluorophenyl)acetamide 4-Amino, 5-(4-ethoxyphenyl) N-(4-fluorophenyl) C₁₈H₁₈FN₅O₂S 387.43 Fluorine substituent introduces electron-withdrawing effects, potentially altering binding affinity.
2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-methoxyphenyl)acetamide 4-Ethyl, 5-(4-pyridinyl) N-(4-methoxyphenyl) C₁₈H₂₀N₆O₂S 392.46 Pyridine heterocycle may enable hydrogen bonding; methoxy group moderates lipophilicity.
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-Amino, 5-(3,4,5-trimethoxyphenyl) N-(4-phenoxyphenyl) C₂₄H₂₅N₅O₅S 495.55 Bulky trimethoxy groups increase steric hindrance but may improve target selectivity.

*Presumed based on structural similarity to analogs; †Calculated using average atomic masses.

Pharmacological and Physicochemical Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s ethoxy groups (electron-donating) contrast with analogs like the fluorophenyl derivative (electron-withdrawing) . Ethoxy groups may enhance metabolic stability but reduce solubility compared to polar substituents like fluorine.
  • Heterocyclic vs.
  • Steric Effects : Bulky substituents, such as trimethoxyphenyl in , may hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets.
  • Tautomerism: highlights that related thiazolidinone-acetamides can exist as tautomeric mixtures (e.g., 3c-I and 3c-A in a 1:1 ratio), which may influence reactivity and biological activity .

Anti-Exudative and Anti-Inflammatory Activity

While direct data for the target compound is unavailable, demonstrates that structurally related 1,2,4-triazole-acetamides exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

Biological Activity

The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its potential therapeutic applications, particularly in the fields of antifungal and anticancer research. The unique structural features of this compound, including the triazole ring and ethoxyphenyl groups, suggest significant biological activity that warrants detailed examination.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 372.45 g/mol . The structure includes:

  • A triazole ring , known for its ability to interact with various biological targets.
  • Ethoxyphenyl groups , which may enhance lipophilicity and facilitate cellular uptake.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The triazole moiety plays a crucial role in binding to enzyme active sites, leading to inhibition of their functions. This characteristic is particularly relevant in the context of antifungal and anticancer mechanisms, where disruption of cellular processes can lead to therapeutic effects.

Antifungal Activity

Research indicates that compounds containing triazole rings exhibit antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. In vitro studies have shown that derivatives similar to this compound can effectively inhibit various fungal strains.

Anticancer Activity

The anticancer potential has been evaluated through various assays, including the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). The compound has been tested against a panel of cancer cell lines representing different types of cancer, including:

  • Leukemia
  • Melanoma
  • Lung Cancer
  • Colon Cancer

Results from these screenings indicate varying degrees of sensitivity among different cancer cell lines. Specifically, some leukemia cell lines demonstrated notable sensitivity at concentrations as low as 10 µM , suggesting that modifications to the structure could enhance efficacy against resistant strains.

Case Studies

  • In Vitro Evaluation : A study conducted using a 60-line screening protocol found that certain derivatives exhibited low cytotoxicity against leukemia (K-562, SR) and colon cancer (HCT-15) cell lines. The findings suggested that while the compound showed some anticancer activity, further structural optimization could improve its therapeutic index.
  • Mechanistic Insights : Interaction studies utilizing techniques such as molecular docking and enzyme inhibition assays have elucidated how this compound binds to target enzymes. These studies reveal potential pathways through which the compound exerts its biological effects.

Data Summary

PropertyValue
Molecular FormulaC19H20N4O2SC_{19}H_{20}N_{4}O_{2}S
Molecular Weight372.45 g/mol
Antifungal ActivityEffective against various strains
Anticancer ActivitySensitive against leukemia cells
Key Structural FeaturesTriazole ring, ethoxyphenyl groups

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